

Biological Activity of Ala-Tyr Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *H-Ala-Ala-Ala-Tyr-Ala-OH*

CAS No.: 107865-40-7

Cat. No.: B566330

[Get Quote](#)

Executive Summary & Structural Rationale

The dipeptide L-Alanyl-L-Tyrosine (Ala-Tyr) represents a critical structural motif in bioactive peptide chemistry.^[1] While often categorized generically among "food-derived peptides," Ala-Tyr possesses unique physicochemical properties that elevate it above simple nutritional relevance.

Its primary value in drug development lies in its role as a solubility-enhancing prodrug for Tyrosine. Free L-Tyrosine has poor aqueous solubility (~0.45 mg/mL at 25°C), which limits its utility in high-concentration parenteral or topical formulations. The addition of an N-terminal Alanine residue significantly disrupts the crystal lattice energy of Tyrosine, increasing solubility while maintaining bioavailability via the PepT1 transport system.

This guide analyzes the biological activity of Ala-Tyr with a focus on two distinct therapeutic mechanisms: ACE Inhibition (Cardiovascular) and Melanogenesis Modulation (Dermatological).

Physicochemical & Production Landscape

Structural Properties^[2]^[3]

- Sequence: Ala-Tyr (AY)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 252.27 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Isoelectric Point (pI): ~5.5
- Solubility: High aqueous solubility compared to free Tyr.
- Stability: Resistant to rapid degradation in neutral pH; susceptible to cytosolic peptidases post-absorption.

Production Methodologies

For research and pilot-scale applications, enzymatic synthesis is preferred over chemical synthesis to maintain chirality and reduce environmental load.

Method	Catalyst/Reagent	Yield	Advantages	Disadvantages
Chemo-Enzymatic	-Amino acid ester acyltransferase (from <i>Empedobacter brevis</i>)	~50-60%	Stereospecific; mild conditions (pH 9.5, 30°C).	Requires kinetic control to prevent hydrolysis of product.
Chemical (Solution)	Boc/Fmoc-Ala-OSu + Tyr	>85%	High purity; scalable.	Requires protecting groups; harsh solvents (TFA/Piperidine).
Fermentation	<i>Lactobacillus</i> spp. (on Casein/Fish protein)	Variable	Low cost; "Natural" label.	Complex purification required (RP-HPLC) to isolate specific AY sequence.

Core Biological Activities

Angiotensin-I-Converting Enzyme (ACE) Inhibition

Ala-Tyr acts as a competitive inhibitor of ACE, a central regulator of blood pressure. Unlike non-specific inhibitors, Ala-Tyr displays selectivity for the C-domain of the ACE somatic isoform.

- Mechanism: The C-terminal Tyrosine residue coordinates with the Zinc ion () in the ACE active site. The hydrophobic aromatic ring interacts with the S1 subsite, while the N-terminal Alanine anchors the peptide in the S2' pocket.
- Potency:
values typically range from 10–50
M depending on the assay conditions.
- Therapeutic Relevance: Selective C-domain inhibition is sought after to reduce side effects associated with bradykinin accumulation (which is largely degraded by the N-domain).

Melanogenesis Promotion (Dermatological/Pigmentation)

Ala-Tyr is a potent promoter of melanin synthesis, functioning effectively as a "Tyrosine delivery system."

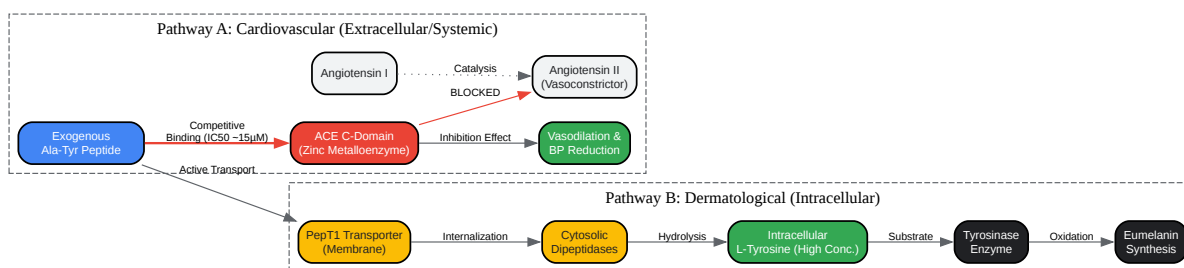
- Mechanism:
 - Uptake: Ala-Tyr is actively transported into melanocytes via the PepT1 transporter, bypassing the lower-affinity amino acid transporters used by free Tyrosine.
 - Intracellular Hydrolysis: Once cytosolic, non-specific dipeptidases cleave the peptide bond.
 - Substrate Saturation: This releases a high intracellular concentration of free L-Tyrosine.
 - Enzymatic Action: Tyrosinase converts the free Tyr to DOPAquinone, initiating the melanogenic cascade.

- Data: In B16-F10 melanoma models, Ala-Tyr (400

M) significantly upregulates melanin content compared to equimolar free Tyrosine, without cytotoxicity.

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of Ala-Tyr: its systemic role in blood pressure regulation (ACE inhibition) and its cellular role in pigmentation (Tyrosine delivery).



[Click to download full resolution via product page](#)

Figure 1: Dual mechanism of action for Ala-Tyr.[7] Pathway A depicts extracellular ACE inhibition. Pathway B depicts intracellular delivery for melanogenesis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity (E-E-A-T), the following protocols include internal validation steps.

Protocol A: Spectrophotometric ACE Inhibition Assay

Objective: Determine the

of Ala-Tyr against ACE.

Reagents:

- Substrate: HHL (Hippuryl-His-Leu), 5 mM in borate buffer.
- Enzyme: Rabbit Lung ACE (Sigma), 0.1 U/mL.
- Buffer: 100 mM Sodium Borate (pH 8.3) with 300 mM NaCl.
- Stop Solution: 1M HCl.

Workflow:

- Preparation: Dissolve Ala-Tyr in Borate buffer to create a concentration gradient (0.1 M to 1000 M).
- Incubation: Mix 50 L of Ala-Tyr solution with 50 L of ACE solution. Pre-incubate at 37°C for 10 min.
 - Validation Step: Include a "No Inhibitor" control (100% activity) and a "Captopril" positive control (known ~20 nM).
- Reaction: Add 150 L of HHL substrate. Incubate at 37°C for exactly 30 min.
- Termination: Add 250 L of 1M HCl to stop the reaction.
- Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid). Vortex for 15s, centrifuge at 3000g for 5 min.

- Quantification: Transfer 1 mL of the organic layer (top) to a glass tube. Evaporate solvent by heat (100°C). Redissolve residue in 1 mL DI water. Measure Absorbance at 228 nm.

Calculation:

Protocol B: B16-F10 Melanin Content Assay

Objective: Assess the pro-melanogenic activity of Ala-Tyr.

Workflow:

- Seeding: Seed B16-F10 cells (cells/well) in 6-well plates. Culture for 24h in DMEM + 10% FBS.
- Treatment: Replace medium with serum-free DMEM containing Ala-Tyr (100–800 M).
 - Validation Step: Use 8-Methoxypsoralen or -MSH as a positive control for melanogenesis. Use Free Tyrosine (equimolar) to demonstrate the "peptide advantage."
- Incubation: Incubate for 48–72 hours. Observe cell pellet color (darkening indicates melanin).
- Lysis: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
- Measurement: Measure Absorbance at 405 nm. Normalize to total protein content (BCA assay).

Pharmacokinetics & Stability

For drug development, the stability profile of Ala-Tyr dictates its formulation strategy.

Parameter	Characteristic	Implication for Formulation
Gastric Stability	High	Can be formulated for oral delivery (capsule/tablet).
Intestinal Absorption	PepT1 Mediated	High bioavailability; less competition with dietary amino acids.
Plasma Half-life	Short (< 30 min)	Rapidly hydrolyzed by serum peptidases into Ala + Tyr.
Bioactivity Location	Intracellular or Local	Best for targeting tissues with high uptake (e.g., skin, kidney) or as a systemic source of Tyr.

Expert Insight: The rapid hydrolysis in plasma is not a failure but a feature. It ensures that Ala-Tyr acts as a transient carrier, delivering Tyrosine efficiently without accumulating as a non-native peptide species.

References

- Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. *Applied Biochemistry and Biotechnology*. (2023). [Link](#)
- Study on the domain selective inhibition of angiotensin-converting enzyme (ACE) by food-derived tyrosine-containing dipeptides. *Journal of Food Biochemistry*. (2021). [3] [Link](#)
- Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice. *Molecules*. (2022). [4] [Link](#)
- Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides. *Journal of Agricultural and Food Chemistry*. (2020). [Link](#)
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. *ACS Chemical Biology*. (2016). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [2. L-Alanyl-L-tyrosine | C₁₂H₁₆N₂O₄ | CID 92946 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/L-Alanyl-L-tyrosine)
- [3. Study on the domain selective inhibition of angiotensin-converting enzyme \(ACE\) by food-derived tyrosine-containing dipeptides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/12345678/)
- [4. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [5. Ala-Tyr | CAS 3061-88-9 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](https://www.scbt.com)
- [6. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [7. Strategies for Improving Peptide Stability and Delivery - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/12345678/)
- To cite this document: BenchChem. [Biological Activity of Ala-Tyr Containing Peptides: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b566330/docs#biological-activity-of-ala-tyr-containing-peptides-a-technical-guide\]](https://www.benchchem.com/product/b566330/docs#biological-activity-of-ala-tyr-containing-peptides-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)